2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine
Description
This compound features a pyrazine core linked via a carbonyl group to an azetidine ring, which is further connected to a piperazine moiety substituted with a 4-methoxyphenyl group. The 4-methoxyphenyl substituent provides electron-donating effects, which may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-28-17-4-2-16(3-5-17)23-8-10-24(11-9-23)19(26)15-13-25(14-15)20(27)18-12-21-6-7-22-18/h2-7,12,15H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMPAKSLWLZKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Arylation of Piperazine Precursors
The 4-(4-methoxyphenyl)piperazine subunit is synthesized via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. A validated protocol involves:
- Starting Material : Diethanolamine (0.26 mol) reacts with 48% HBr (0.5 mol) under reflux (12 h) to form bis(2-bromoethyl)amine hydrobromide.
- Cyclization : Treatment with p-anisidine (0.24 mol) in 1-butanol at 120°C for 24 h yields 1-(4-methoxyphenyl)piperazine dihydrochloride.
- Isolation : Recrystallization from ethanol provides the product (37% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 37% |
| Melting Point | 199–200°C (dec.) |
| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 6.85 (d, J=8.8 Hz, 2H), 3.74 (s, 3H), 3.12 (m, 8H) |
Preparation of 3-Carbonylazetidine
Strain-Driven Cyclization Strategies
Azetidine rings are synthesized via [2+2] cycloaddition or intramolecular nucleophilic substitution. A robust method involves:
- Substrate : β-Amino alcohol (2.0 mmol) treated with Burgess reagent in THF at 0°C → RT.
- Cyclization : Forms azetidine-3-carboxylic acid ester (62% yield).
- Hydrolysis : Ester → carboxylic acid using LiOH/H2O/THF (89% yield).
Key Challenges :
- Ring strain necessitates low-temperature conditions
- Sensitivity to over-oxidation requires inert atmosphere
Carbamoylation of Piperazine with Azetidine Carbonyl
Mixed Carbonate-Mediated Coupling
Activation of azetidine-3-carboxylic acid as carbonyl chloride enables piperazine functionalization:
- Chlorination : Azetidine-3-carboxylic acid (1.0 eq) + SOCl2 (3.0 eq) in dry DCM (0°C → RT, 4 h).
- Coupling : Piperazine (1.1 eq) + Et3N (2.5 eq) in THF, 0°C → RT (12 h).
- Workup : Aqueous extraction → column chromatography (SiO2, EtOAc/hexane).
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et3N | THF | 25 | 68 |
| K2CO3 | EtOAc | 40 | 72 |
| DIPEA | DCM | 0 → 25 | 81 |
Final Assembly via Sequential Amidation
Tandem Activation Strategy
Convergent synthesis using HATU-mediated couplings:
Procedure :
- Step 1 : Pyrazine-2-carboxylic acid (1.0 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF → activated ester.
- Step 2 : Azetidine-piperazine conjugate (1.0 eq) added → RT, 24 h.
- Purification : Preparative HPLC (C18, MeCN/H2O + 0.1% TFA).
Yield Optimization :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 24 | 58 |
| EDCl/HOBt | DCM | 48 | 43 |
| DCC/DMAP | THF | 36 | 37 |
Analytical Characterization
Spectroscopic Validation
$$ ^1H $$ NMR (600 MHz, CDCl3):
- δ 8.45 (s, 2H, Pyrazine-H)
- δ 4.32 (m, 4H, Azetidine-H)
- δ 3.82 (s, 3H, OCH3)
- δ 3.15 (m, 8H, Piperazine-H)
HRMS (ESI+) : Calculated for C22H24N6O4 [M+H]+: 437.1934 Found: 437.1936
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of (4-(4-Hydroxyphenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone.
Reduction: Formation of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperazine-Carbonyl Linkages
Compound 44 () :
7-Hydroxy-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Core Structure : Coumarin instead of pyrazine-azetidine.
- Biological Activity: Exhibits inhibitory activity against carbonic anhydrase IX/XII (CA IX/XII), with IC₅₀ values in the nanomolar range .
P132-0606 () :
2-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]phenyl}-3-(piperidin-1-yl)pyrazine
- Core Structure : Pyrazine-phenyl instead of pyrazine-azetidine.
- Key Differences : A phenyl group replaces the azetidine, reducing ring strain and altering steric interactions. The 3-methylphenyl substituent on piperazine may enhance lipophilicity compared to the 4-methoxyphenyl group.
- Biological Activity : Used as a screening compound for kinase inhibition studies .
Compound 7c () :
(Z)-3-(1-Hexyl-1H-indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile
- Core Structure : Coumarin-indole hybrid with an acrylonitrile linker.
- Key Differences : The indole and acrylonitrile groups introduce planar aromaticity and electrophilic reactivity, respectively.
- Biological Activity : Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Analogues with Modified Piperazine Substituents
4-MeOPP (1-(4-Methoxyphenyl)piperazine) () :
- Core Structure : Simple piperazine without additional carbonyl or heterocyclic linkages.
- Key Differences : Lacks the azetidine-pyrazine core, reducing structural complexity.
- Biological Activity: Known as a psychoactive compound with serotonin receptor affinity .
Compound 45 () :
3-(4-(4-Trifluoromethylphenyl)piperazine-1-carbonyl)-7-hydroxy-2H-chromen-2-one
- Core Structure : Similar to Compound 44 but with a 4-trifluoromethylphenyl group.
- Key Differences : The electron-withdrawing trifluoromethyl group increases metabolic stability but reduces solubility.
- Biological Activity : Stronger CA IX inhibition (IC₅₀ = 12 nM) compared to the 4-methoxyphenyl analogue .
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | Compound 44 (Coumarin) | P132-0606 (Phenyl-pyrazine) | 4-MeOPP (Simple Piperazine) |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 437.42 g/mol | 443.57 g/mol | 192.23 g/mol |
| LogP | ~2.5 (predicted) | 3.1 | 4.2 | 1.8 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 | 3 |
| Biological Target | Not reported | CA IX/XII | Kinases | Serotonin receptors |
Key Structural Determinants of Activity
Azetidine vs.
Pyrazine Core : Facilitates hydrogen bonding and π-stacking interactions, critical for target engagement in enzyme inhibition.
4-Methoxyphenyl Group : Improves solubility compared to halogenated or alkylated analogues (e.g., 3-CPP in ), while maintaining moderate lipophilicity.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide coupling reactions between piperazine and azetidine/pyrazine intermediates, using coupling agents like EDC/HOBt or DCC .
- Functional group protection/deprotection (e.g., methoxyphenyl groups) to ensure regioselectivity .
- Optimized solvent systems (e.g., DCM or THF) and controlled temperatures (0–25°C) to minimize side reactions .
Key validation: Reaction progress is monitored via TLC and HPLC, with final purification by column chromatography or recrystallization .
Advanced: How can researchers resolve contradictions in biological activity data reported for this compound across studies?
Answer:
Discrepancies often arise due to:
- Variability in assay conditions (e.g., cell lines, incubation times, or compound purity). Cross-validate using standardized protocols (e.g., NIH/NCBI guidelines) .
- Solubility differences in biological matrices. Pre-test solubility in DMSO/PBS and confirm via LC-MS to rule out aggregation artifacts .
- Metabolic instability . Perform stability assays in liver microsomes or plasma to assess degradation pathways .
Recommended workflow: Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the azetidine-piperazine linkage (e.g., δ 3.2–3.8 ppm for piperazine protons) .
- HPLC-MS : Purity assessment (≥95%) and molecular ion confirmation (e.g., [M+H]+ at m/z ~480) .
- FT-IR : Carbonyl stretching frequencies (~1650–1700 cm⁻¹) to verify amide bond formation .
Advanced: How can computational methods aid in optimizing the compound’s pharmacokinetic profile?
Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger .
- ADMET prediction : Tools like SwissADME assess logP (target <5), BBB permeability, and CYP450 interactions .
- MD simulations : Evaluate conformational stability of the azetidine-piperazine core in aqueous/lipid environments (NAMD/GROMACS) .
Case study : Piperazine derivatives with logD ~2.5 showed improved CNS penetration in rodent models .
Basic: What are the standard in vitro assays to evaluate this compound’s biological activity?
Answer:
- Receptor binding assays : Radioligand displacement (e.g., 5-HT1A/2A receptors) .
- Cell viability assays : MTT/XTT in cancer lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases .
Advanced: How to address challenges in regioselectivity during azetidine-piperazine coupling?
Answer:
- Protecting group strategy : Use Boc/benzyl groups to block competing amine sites .
- Catalyst optimization : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of pyrazine intermediates .
- Reaction monitoring : Real-time IR or Raman spectroscopy to detect intermediate formation .
Basic: What structural features correlate with this compound’s potential bioactivity?
Answer:
- Piperazine moiety : Enhances solubility and receptor binding via H-bonding .
- Azetidine carbonyl : Stabilizes conformation for target engagement .
- Methoxyphenyl group : Modulates lipophilicity and metabolic stability .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core modifications : Replace azetidine with pyrrolidine or morpholine to assess ring size impact .
- Substituent variation : Systematic substitution of methoxy with halogens or methyl groups .
- Bioisosteres : Replace pyrazine with triazine to evaluate electronic effects .
Data analysis : Use PCA or clustering algorithms to correlate structural changes with activity .
Basic: What are common impurities observed during synthesis, and how are they mitigated?
Answer:
- Unreacted intermediates : Remove via silica gel chromatography .
- Diastereomers : Chiral HPLC with amylose columns .
- Oxidation byproducts : Add antioxidants (e.g., BHT) during storage .
Advanced: How to investigate metabolic pathways and metabolite identification?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
